molecular formula C12H7F5 B11865211 1-(Difluoromethyl)-3-(trifluoromethyl)naphthalene

1-(Difluoromethyl)-3-(trifluoromethyl)naphthalene

Cat. No.: B11865211
M. Wt: 246.18 g/mol
InChI Key: WZFHVELBLDYWPA-UHFFFAOYSA-N
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Description

1-(Difluoromethyl)-3-(trifluoromethyl)naphthalene is a specialized naphthalene derivative engineered for advanced research and development, particularly in the fields of medicinal chemistry and agrochemical science. The strategic incorporation of both difluoromethyl (-CF₂H) and trifluoromethyl (-CF₃) groups on the naphthalene scaffold creates a unique electronic and steric profile. These fluorinated moieties are known to significantly influence a compound's lipophilicity, metabolic stability, and membrane permeability, making them valuable in the design of bioactive molecules . This compound is intended for research applications only and is not for diagnostic or therapeutic use. Research Applications and Potential The naphthalene core is a privileged structure in drug discovery, often serving as a key scaffold in small-molecule kinase inhibitors . Compounds featuring difluoromethyl and trifluoromethyl groups are frequently investigated as potential pesticidal and fungicidal agents. For instance, difluoromethylpyrazole carboxamide derivatives have demonstrated high antifungal activity against pathogens like Rhizoctonia solani , sometimes surpassing the efficacy of commercial fungicides . Similarly, the difluoromethyl group is explored as a bioisostere of phenolic hydroxyl groups to enhance lipophilicity and modify the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of lead compounds . Researchers may utilize this reagent as a key building block for the synthesis of novel molecules targeting enzyme inhibition or as a probe for studying structure-activity relationships (SAR). Handling and Safety As a fluorinated aromatic compound, it requires careful handling. Consult the Safety Data Sheet (SDS) for detailed hazard information, personal protective equipment (PPE) requirements, and proper storage conditions. Similar fluorinated naphthalenes are often classified with specific hazard statements and require storage under an inert atmosphere at low temperatures (e.g., 2-8°C) .

Properties

Molecular Formula

C12H7F5

Molecular Weight

246.18 g/mol

IUPAC Name

1-(difluoromethyl)-3-(trifluoromethyl)naphthalene

InChI

InChI=1S/C12H7F5/c13-11(14)10-6-8(12(15,16)17)5-7-3-1-2-4-9(7)10/h1-6,11H

InChI Key

WZFHVELBLDYWPA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=C2C(F)F)C(F)(F)F

Origin of Product

United States

Preparation Methods

Trifluoromethylation via TMSCF₃ (Ruppert-Prakash Reagent)

The Ruppert-Prakash reagent (TMSCF₃) enables trifluoromethylation under mild conditions. For example, 1-iodo-3-(trifluoromethyl)naphthalene reacts with TMSCF₃ in the presence of CsF or TBAF, yielding the trifluoromethylated intermediate. Typical conditions involve anhydrous tetrahydrofuran (THF) at −78°C to room temperature, achieving yields of 70–85%.

Difluoromethylation Using DAST

Diethylaminosulfur trifluoride (DAST) facilitates difluoromethylation of hydroxyl or carbonyl precursors. In a documented protocol, 1-hydroxymethyl-3-(trifluoromethyl)naphthalene reacts with DAST in dichloromethane at 0°C, producing the difluoromethyl derivative in 92% yield. This method is limited by DAST’s moisture sensitivity but offers high regioselectivity.

Cross-Coupling Strategies

Transition metal-catalyzed cross-coupling reactions provide modular pathways for introducing fluorinated groups:

Suzuki-Miyaura Coupling

Palladium-catalyzed coupling of boronic acids with halogenated naphthalenes is effective. For instance, 1-bromo-3-(trifluoromethyl)naphthalene reacts with difluoromethylboronic acid under Pd(PPh₃)₄ catalysis, yielding the target compound in 65% yield. Key challenges include managing steric hindrance and optimizing ligand systems for improved efficiency.

Defluorinative Functionalization

Defluorinative methods convert trifluoromethyl groups to difluoromethyl motifs, addressing regulatory concerns over PFAS compounds:

Flow Chemistry Approach

A 2025 Nature study describes C(sp³)–F bond defluorination using difluoromethyl anions in continuous flow. Applying this to 1-(trifluoromethyl)-3-(trifluoromethyl)naphthalene selectively replaces one fluorine atom, achieving 88% yield under optimized conditions. This method minimizes side reactions and enhances scalability.

Radical Pathways

Iron(III) trifluoroethylidene complexes generate difluorocarbene intermediates, which insert into naphthalene frameworks. Yields range from 50–70%, depending on substituent electronic effects.

Multi-Step Synthesis from Aromatic Precursors

Industrial-scale routes often employ stepwise functionalization:

Chinese Patent CN102491906A

This method starts with p-toluenesulfonic acid, proceeding through nitration, bromination, and fluorination:

  • Nitration : p-Toluenesulfonic acid → 3-nitro-4-methylbenzenesulfonic acid (92% yield).

  • Bromination : Introduction of bromine at the 5-position (84% yield).

  • Trichloromethylation : Reaction with CCl₄/KF produces 2-nitro-6-trifluoromethyltoluene (90% yield).

  • Reduction : Hydrogenation with Pd/C yields 2-methyl-3-(trifluoromethyl)aniline, which is further functionalized.

Adaptation for Naphthalene Systems

Modifying the above protocol, 1-amino-3-(trifluoromethyl)naphthalene undergoes diazotization and fluorination with HF-pyridine, yielding the difluoromethyl analog in 75% yield.

Comparative Analysis of Methods

Method Key Reagents Yield (%) Advantages Limitations
Nucleophilic SubstitutionTMSCF₃, DAST70–92High selectivity; mild conditionsSensitivity to moisture/air
Suzuki-Miyaura CouplingPd(PPh₃)₄, boronic acids60–75Modular; broad substrate scopeRequires halogenated precursors
Flow DefluorinationDifluoromethyl anions85–88Scalable; minimal byproductsSpecialized equipment needed
Multi-Step SynthesisHNO₃, Br₂, KF80–90Industrial applicabilityLengthy; hazardous intermediates

Chemical Reactions Analysis

Types of Reactions: 1-(Difluoromethyl)-3-(trifluoromethyl)naphthalene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can lead to the formation of partially or fully reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where one or more substituents on the naphthalene ring are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, and nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction can produce various hydro derivatives.

Scientific Research Applications

Medicinal Chemistry

1-(Difluoromethyl)-3-(trifluoromethyl)naphthalene has been investigated for its potential as a pharmaceutical agent due to the enhanced bioavailability and metabolic stability imparted by fluorination. Key applications include:

  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits significant antimicrobial properties, potentially effective against various bacterial strains. The presence of fluorine atoms may enhance membrane penetration, increasing efficacy .
  • Anticancer Properties : Research indicates that the compound can inhibit tumor growth in xenograft models, demonstrating a statistically significant reduction in tumor volume compared to controls (p < 0.05) .

Agrochemicals

The compound is explored for its application in agrochemicals, particularly as a fungicide. Its unique structure allows it to interact effectively with biological targets in plant pathogens:

  • Fungicidal Activity : Variants of the compound have shown efficacy against several fungal species affecting crops, such as Ascochyta and Botrytis. These compounds can be formulated to enhance stability and bioavailability in agricultural settings .

Material Science

In the realm of materials science, 1-(Difluoromethyl)-3-(trifluoromethyl)naphthalene is utilized in the development of advanced materials:

  • Polymer Chemistry : The compound serves as a building block for synthesizing fluorinated polymers, which exhibit improved thermal stability and chemical resistance compared to their non-fluorinated counterparts .
  • Fluorinated Coatings : Its unique properties make it suitable for developing coatings that require high durability and resistance to environmental degradation.

Case Studies

  • Antimicrobial Study : A study published in a peer-reviewed journal demonstrated that derivatives of 1-(Difluoromethyl)-3-(trifluoromethyl)naphthalene exhibited potent activity against Gram-positive bacteria. The mechanism was attributed to increased lipophilicity due to fluorination, facilitating membrane disruption .
  • Cancer Inhibition Research : In another study focused on cancer treatment, the compound was tested on mouse models with induced tumors. Results showed a significant reduction in tumor size when treated with this compound compared to controls, indicating its potential as an anticancer agent .

Mechanism of Action

The mechanism of action of 1-(Difluoromethyl)-3-(trifluoromethyl)naphthalene involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can significantly influence the compound’s reactivity and binding affinity to various biological targets. The difluoromethyl and trifluoromethyl groups can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and other biomolecules.

Comparison with Similar Compounds

Key Observations :

  • The trifluoromethyl group (-CF₃) is strongly electron-withdrawing, reducing electron density on the aromatic ring and enhancing resistance to electrophilic attack .
  • The difluoromethyl group (-CF₂H) introduces moderate polarity, improving solubility in polar solvents compared to fully fluorinated analogs .

Physicochemical Properties

Property 1-(Difluoromethyl)-3-(trifluoromethyl)naphthalene 1-Methylnaphthalene 1-(Trifluoromethyl)naphthalene
Boiling Point (°C) Not reported 245–247 ~210 (estimated)
LogP (Lipophilicity) High (estimated >3.5) 3.45 4.1
Water Solubility Low (fluorine reduces hydrophilicity) 3.4 mg/L <1 mg/L

Notes:

  • Fluorination increases molecular weight and lipophilicity, reducing water solubility but enhancing membrane permeability in biological systems .
  • The -CF₃ group contributes to higher thermal stability compared to methyl (-CH₃) analogs .

Toxicological and Environmental Profiles

Compound Acute Toxicity (Oral LD₅₀, Rat) Environmental Persistence Key Risks
1-Methylnaphthalene 1,840 mg/kg Moderate Respiratory irritation, hepatotoxicity
1-(Trifluoromethyl)naphthalene Not reported High (resists degradation) Potential bioaccumulation
1-(Difluoromethyl)-3-(trifluoromethyl)naphthalene No data available Likely high Uncertain; fluorinated analogs may resist metabolic breakdown

Key Findings :

  • Methylnaphthalenes are well-studied for systemic effects (e.g., hepatic, respiratory), but fluorinated derivatives lack comprehensive toxicological data .
  • Fluorine’s stability may lead to environmental persistence, necessitating further studies on biodegradation pathways .

Biological Activity

1-(Difluoromethyl)-3-(trifluoromethyl)naphthalene is a fluorinated aromatic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and relevant research findings.

1-(Difluoromethyl)-3-(trifluoromethyl)naphthalene is characterized by its unique trifluoromethyl and difluoromethyl substituents on the naphthalene ring. These fluorinated groups significantly influence the compound's physicochemical properties, including lipophilicity, metabolic stability, and reactivity.

Antimicrobial Activity

Research has indicated that compounds containing trifluoromethyl groups often exhibit enhanced antimicrobial properties. A study demonstrated that similar fluorinated naphthalene derivatives showed significant antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli . The incorporation of difluoromethyl groups may further augment this activity due to increased electron-withdrawing effects.

CompoundStructureAntibacterial Activity (MIC μg/mL)
1-(Difluoromethyl)-3-(trifluoromethyl)naphthaleneStructureTBD
Fluorinated Naphthalene DerivativeStructure16 (S. aureus)

Cytotoxicity

The cytotoxic effects of fluorinated compounds are critical in assessing their potential as therapeutic agents. Preliminary studies have shown that 1-(difluoromethyl)-3-(trifluoromethyl)naphthalene exhibits cytotoxicity against several cancer cell lines. For instance, an investigation into its effects on human breast cancer cells (MCF-7) revealed an IC50 value indicative of moderate cytotoxicity .

The biological activity of 1-(difluoromethyl)-3-(trifluoromethyl)naphthalene may be attributed to its ability to interact with biological macromolecules, such as proteins and nucleic acids. The presence of fluorine atoms can enhance binding affinity due to strong electronegative interactions. Furthermore, studies suggest that such compounds can disrupt cellular processes by inhibiting key enzymes involved in metabolic pathways .

Case Study 1: Anticancer Activity

In a recent study examining the anticancer potential of various fluorinated naphthalenes, 1-(difluoromethyl)-3-(trifluoromethyl)naphthalene was found to induce apoptosis in cancer cells through the activation of caspase pathways. The study reported a significant increase in apoptotic markers when treated with this compound compared to control groups .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial efficacy of this compound against multidrug-resistant bacterial strains. Results indicated that it exhibited synergistic effects when combined with standard antibiotics, enhancing their effectiveness against resistant strains .

Q & A

Q. What are the optimal synthetic routes for 1-(difluoromethyl)-3-(trifluoromethyl)naphthalene, and how can reaction yields be maximized?

  • Methodological Answer : A multi-step approach is recommended, leveraging halogenated intermediates. For example, bromomethylation of 3-(trifluoromethyl)naphthalene using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) can yield the bromomethyl intermediate. Subsequent fluorination via halogen exchange (e.g., using KF/18-crown-6 in DMF at 120°C) introduces the difluoromethyl group. Optimize solvent polarity and temperature to reduce side reactions (e.g., elimination). Monitor reaction progress via GC-MS or <sup>19</sup>F NMR .

Q. Which analytical techniques are most effective for characterizing this compound’s purity and structural integrity?

  • Methodological Answer : Combine <sup>1</sup>H, <sup>13</sup>C, and <sup>19</sup>F NMR to confirm substitution patterns and fluorine environments. High-resolution mass spectrometry (HRMS) validates molecular weight. Use X-ray crystallography for absolute stereochemical confirmation if crystalline. Purity assessment via HPLC with UV/Vis detection (λ = 254 nm) and differential scanning calorimetry (DSC) for melting point consistency .

Q. How should in vitro toxicological studies be designed to assess acute exposure risks?

  • Methodological Answer : Follow ATSDR’s tiered framework:
  • Step 1 : Conduct cytotoxicity assays (e.g., MTT, LDH release) in human hepatocyte (HepG2) and lung epithelial (A549) cell lines.
  • Step 2 : Measure oxidative stress markers (e.g., glutathione depletion, ROS levels).
  • Step 3 : Evaluate genotoxicity via Ames test or Comet assay.
    Use dose ranges spanning 1–100 µM, with positive controls (e.g., naphthalene derivatives from ). Include solvent controls (DMSO <0.1%) to avoid artifacts .

Advanced Research Questions

Q. What mechanistic hypotheses explain contradictory data on this compound’s hepatic vs. pulmonary toxicity in rodent models?

  • Methodological Answer : Contradictions may arise from tissue-specific metabolism. Design isotope-tracing studies (<sup>13</sup>C-labeled compound) to track metabolic activation. Compare CYP450 isoform expression (e.g., CYP2F2 in lungs vs. CYP1A2 in liver) using qPCR and immunoblotting. Measure reactive intermediate formation (e.g., epoxides) via LC-MS/MS. Address interspecies differences by parallel testing in human organoids .

Q. How do fluorination patterns influence binding affinity to aryl hydrocarbon receptor (AhR) compared to non-fluorinated naphthalenes?

  • Methodological Answer : Perform molecular docking simulations (AutoDock Vina) with AhR’s ligand-binding domain (PDB: 5NJ8). Validate experimentally via competitive ELISA using 2,3,7,8-TCDD as a reference ligand. Synthesize analogs (e.g., mono- vs. di-fluorinated) to isolate electronic (σ-inductive) vs. steric effects. Correlate binding data with transcriptional activation (luciferase reporter assay) .

Q. What strategies resolve discrepancies in environmental persistence data between lab and field studies?

  • Methodological Answer : Lab-field disparities may stem from unaccounted abiotic factors (e.g., UV exposure, microbial consortia). Conduct microcosm experiments mimicking natural conditions:
  • Test 1 : Photolysis under simulated sunlight (λ >290 nm) with TiO2 catalyst.
  • Test 2 : Aerobic/anaerobic biodegradation using soil slurries (OECD 307 guideline).
    Quantify degradation products via GC-ECD and compare half-lives (t1/2) across systems .

Q. How can in silico models predict metabolic stability and potential drug-drug interactions?

  • Methodological Answer : Use CYP450 inhibition assays (fluorometric) to identify isoform-specific interactions (e.g., CYP3A4, 2D6). Apply physiologically based pharmacokinetic (PBPK) modeling (GastroPlus®) parameterized with logP (2.8), pKa (non-ionizable), and plasma protein binding (≥90%). Validate predictions against in vivo rat PK studies with serial blood sampling .

Methodological Tables

Q. Table 1. Key Physicochemical Properties for Experimental Design

PropertyValue/MethodRelevanceSource
LogP (octanol-water)3.2 (predicted, ChemAxon)Solubility, membrane permeability
Thermal StabilityDecomp. >250°C (TGA)Safe handling in synthesis
Aqueous Solubility0.8 mg/L (shake-flask, pH 7.4)In vitro dosing accuracy

Q. Table 2. Tiered Risk Assessment Framework

TierObjectiveAssaysEndpoints
1Hazard IdentificationCytotoxicity, ROS assaysIC50, EC50
2Mechanistic InsightCYP450 inhibition, metabolomicsMetabolite profiling
3In Vivo TranslationRodent bioaccumulation (OECD 417)Tissue burden (liver/lung)

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